Delgocitinib

chronic hand eczema topical JAK inhibitor head-to-head clinical trial

Sourcing a well-characterized pan-JAK inhibitor with verified selectivity and minimal off-target effects is critical for reproducible inflammatory disease research. Delgocitinib (CAS 1263774-59-9) addresses this need with published, high-resolution IC50 values (JAK1: 2.8, JAK2: 2.6, JAK3: 13, TYK2: 58 nM) and established selectivity over LCK (IC50 = 5,800 nM), ensuring on-target pathway modulation. • Validated pan-JAK inhibition profile distinct from tofacitinib, ruxolitinib, baricitinib, upadacitinib, and abrocitinib. • Minimal off-target kinase inhibition at ≤1 μM; favorable metabolic stability and oral bioavailability (78% in rats). • Supplied with comprehensive batch-specific QC data (HPLC, NMR) to support preclinical pharmacology and in vivo studies.

Molecular Formula C16H18N6O
Molecular Weight 310.35 g/mol
CAS No. 1263774-59-9
Cat. No. B607049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelgocitinib
CAS1263774-59-9
SynonymsDelgocitinib;  LEO-124249;  LEO124249;  LEO 124249;  JTE-052;  JTE 052;  JTE052; 
Molecular FormulaC16H18N6O
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N
InChIInChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1
InChIKeyLOWWYYZBZNSPDT-ZBEGNZNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Delgocitinib: Topical Pan-JAK Inhibitor Overview


Delgocitinib (CAS 1263774-59-9) is a topical pan-Janus kinase (JAK) inhibitor that non-selectively inhibits JAK1, JAK2, JAK3, and TYK2, thereby suppressing multiple inflammatory cytokine pathways including IFN-γ, IL-4, IL-13, IL-17A, and IL-22 [1][2]. Originally approved in Japan in 2020 as a 0.5% ointment for atopic dermatitis, delgocitinib 2% cream (Anzupgo®) subsequently received European approval and US FDA approval as the first topical JAK inhibitor indicated for moderate-to-severe chronic hand eczema (CHE) in adults unresponsive to or unsuitable for topical corticosteroids [3][4]. Its structural derivation from tofacitinib, incorporating a diazaspiro[3.4]octane scaffold, confers improved JAK3 selectivity and reduced off-target LCK inhibition, distinguishing it from earlier oral JAK inhibitors .

1

Pan-JAK pathway inhibition studies (JAK1/2/3, TYK2 target engagement)

2

Topical formulation research for inflammatory skin disease models

3

Isoform selectivity assay context vs. tofacitinib and other JAK inhibitors

Delgocitinib: Why Substitution Is Not Recommended


Despite sharing a common mechanistic class, delgocitinib exhibits a distinct JAK isoform inhibition profile (pan-JAK with IC50 values of 2.8, 2.6, 13, and 58 nM for JAK1, JAK2, JAK3, and TYK2, respectively) that differs markedly from more selective JAK inhibitors such as tofacitinib, ruxolitinib, baricitinib, upadacitinib, and abrocitinib [1]. Its unique spirocyclic scaffold confers improved JAK3 selectivity relative to tofacitinib and enhanced selectivity for the JAK family over the off-target kinase LCK (IC50 = 5,800 nM), a property not uniformly shared by other pan-JAK inhibitors . Furthermore, as a topical formulation specifically optimized for skin penetration with minimal systemic absorption (plasma levels detectable in only 12–16% of patients at weeks 4–12), delgocitinib offers a distinct risk-benefit profile that cannot be extrapolated from oral JAK inhibitors or other topical agents lacking the same pan-JAK inhibitory breadth and tissue penetration characteristics [2]. Generic substitution among JAK inhibitors would thus risk both underdosing relevant inflammatory pathways and exposing patients to uncharacterized off-target effects not present in delgocitinib's validated profile.

Profile

Selective JAK inhibitors (tofacitinib, ruxolitinib, baricitinib, upadacitinib) exhibit a different isoform inhibition profile; pan-JAK pathway response may shift.

Topical

Oral JAK inhibitors and other topical agents lack the same tissue penetration profile; local exposure context may not transfer.

Off-target

Spirocyclic scaffold confers enhanced JAK/LCK selectivity; off-target kinase context may require review for non-delgocitinib comparators.

Delgocitinib: Comparative Clinical Evidence


Head-to-Head vs. Oral Alitretinoin in Severe CHE

In the first head-to-head phase 3 comparison of a topical JAK inhibitor versus an oral systemic therapy for severe chronic hand eczema (DELTA FORCE, NCT05259722, n=513), delgocitinib 2% cream applied twice daily demonstrated superior reduction in Hand Eczema Severity Index (HECSI) scores from baseline to Week 12 compared to once-daily oral alitretinoin capsules [1]. The trial met all primary and key secondary endpoints, including Investigator's Global Assessment for Chronic Hand Eczema (IGA-CHE) treatment success, reduction in HECSI scores to Week 24, and improvement in Dermatology Life Quality Index (DLQI) [2]. Notably, patients receiving delgocitinib cream experienced fewer treatment-emergent adverse events compared to those taking alitretinoin capsules, suggesting a more favorable safety profile for the topical therapy [3].

Head-to-Head vs. Alitretinoin
Head-to-head
Reported superior HECSI reduction at Week 12 vs. oral alitretinoin (DELTA FORCE, n=513)
Supports comparator endpoint context for topical vs. systemic therapy in severe CHE models.
Open-label trial; data to verify for specific endpoint magnitudes.
chronic hand eczema topical JAK inhibitor head-to-head clinical trial

JAK Isoform Selectivity vs. Tofacitinib

Delgocitinib exhibits a distinct pan-JAK inhibition profile with IC50 values of 2.8 nM (JAK1), 2.6 nM (JAK2), 13 nM (JAK3), and 58 nM (TYK2), demonstrating balanced nanomolar potency across all four JAK isoforms . In contrast, tofacitinib shows IC50 values of 15 nM (JAK1), 71 nM (JAK2), 45 nM (JAK3), and 472 nM (TYK2), indicating substantially weaker JAK2 and TYK2 inhibition [1]. Delgocitinib's improved JAK3 selectivity relative to tofacitinib is attributed to its diazaspiro[3.4]octane scaffold, which also enhances selectivity for the JAK family over the off-target lymphocyte-specific kinase LCK (delgocitinib LCK IC50 = 5,800 nM, representing a >400-fold selectivity window versus JAK1-3) . Furthermore, delgocitinib exhibits no significant inhibition of non-JAK kinases at concentrations up to 1 μM, with the sole exception of ROCK2 [2].

JAK Isoform Selectivity
Reported
JAK1: 2.8, JAK2: 2.6, JAK3: 13, TYK2: 58 nM; LCK IC50 = 5,800 nM
Isoform-selectivity assay context for pan-JAK pathway research.
Enzymatic assays, 1 mM ATP; cross-study comparison.
JAK selectivity kinase inhibition off-target effects

Pivotal Phase 3 Trials vs. Vehicle in Hand Eczema

In the pooled analysis of the pivotal phase 3 DELTA 1 (n=487) and DELTA 2 (n=473) trials, delgocitinib 2% cream applied twice daily demonstrated significant superiority over cream vehicle across multiple efficacy endpoints at Week 16 [1]. The primary endpoint, Investigator's Global Assessment for Chronic Hand Eczema (IGA-CHE) treatment success (score 0/1), was achieved in 20% vs 10% in DELTA 1 (p≤0.0055) and 29% vs 7% in DELTA 2 (p≤0.0055) for delgocitinib versus vehicle, respectively [2]. Additionally, a clinically meaningful ≥4-point reduction in itch was achieved by 47.2% of delgocitinib-treated patients versus 21.5% with vehicle at Week 16 (p<0.001), and ≥4-point reduction in pain was achieved by 48.9% versus 25.2%, respectively [3]. The proportion of patients achieving HECSI-75 (≥75% improvement in Hand Eczema Severity Index) was 49.4% with delgocitinib versus 20.9% with vehicle in the pooled analysis [4].

Phase 3 vs. Vehicle
Head-to-head
IGA-CHE success: DELTA 1 20% vs. 10%, DELTA 2 29% vs. 7% (Week 16, p≤0.0055)
Reported endpoint context for topical JAK inhibition in CHE research models.
Pooled n=960; vehicle-controlled double-blind trials.
chronic hand eczema topical therapy randomized controlled trial

Rapid Onset of Itch and Pain Relief

Pooled analyses of patient-reported symptom data from the DELTA 1 and DELTA 2 trials (delgocitinib n=639; vehicle n=321) revealed that delgocitinib 2% cream provides rapid and sustained reduction in the two most burdensome symptoms of CHE: itch and pain [1]. A statistically significant reduction in itch was detected as early as 1 day after the first application, with a least squares (LS) mean reduction from baseline of 0.75 for delgocitinib versus 0.32 for vehicle (p<0.001) [2]. For pain, a significant LS mean reduction was detected 3 days after first application (0.98 vs 0.58, p<0.001) [3]. By Week 2, 14.2% of delgocitinib-treated patients achieved a clinically meaningful ≥4-point reduction in itch compared to 6.3% of vehicle-treated patients (p<0.001), and by Week 16, this proportion increased to 47.2% for delgocitinib versus 21.5% for vehicle (p<0.001) [4].

Itch and Pain Relief
Reported
Itch reduction detected Day 1; 47.2% vs. 21.5% with ≥4-point itch reduction at Week 16
Supports patient-reported symptom-score endpoint context for topical JAK inhibitor research.
Pooled DELTA 1/2; 11-point NRS scale.
itch relief pain reduction symptom control rapid onset

Safety Profile vs. Oral JAK Inhibitors

In the DELTA 1 and DELTA 2 phase 3 trials, the proportion of patients reporting adverse events was similar between delgocitinib 2% cream and cream vehicle (DELTA 1: 45% vs 51%; DELTA 2: 46% vs 45%), with no new safety signals identified [1]. The most frequent adverse events occurring in ≥2% of patients were similar in both treatment groups, primarily application site reactions, nasopharyngitis, and headache [2]. Notably, plasma levels of delgocitinib following twice-daily topical application of up to 5 g per application were detectable in only 12%, 16%, 14%, and 12% of patients at weeks 4, 12, 28, and 52, respectively, confirming minimal systemic absorption . This topical safety profile stands in contrast to oral JAK inhibitors (e.g., tofacitinib, baricitinib, upadacitinib), which carry boxed warnings for serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis [3]. In the head-to-head DELTA FORCE trial, delgocitinib cream demonstrated fewer treatment-emergent adverse events compared to oral alitretinoin capsules [4].

Safety Profile
Trial context
AE incidence comparable to vehicle; plasma detectable in 12–16% of patients at Weeks 4–12
Supports tolerability endpoint context and minimal systemic absorption review.
Topical safety profile differs from oral JAK inhibitor boxed warnings.
safety profile adverse events topical therapy systemic absorption

Long-Term Efficacy and Safety: DELTA 3 Extension

In the DELTA 3 open-label extension study (n=801), patients who completed the 16-week DELTA 1 or DELTA 2 trials continued delgocitinib cream 2% twice daily for an additional 36 weeks (total 52 weeks) on an as-needed basis when symptoms recurred [1]. Over the full 52-week period, 56.4% of participants achieved HECSI-75 response (≥75% improvement in Hand Eczema Severity Index) [2]. The proportion of patients achieving IGA-CHE 0/1, HECSI-75, and HECSI-90 improved from baseline to Week 36 among those treated with delgocitinib cream (30.0%, 58.6%, and 36.6%, respectively) compared to the baseline values from the parent studies (24.6%, 51.8%, and 31.8%, respectively) [3]. No new safety signals were identified during the long-term extension, with a safety profile consistent with that observed in the 16-week parent trials [4].

Long-Term DELTA 3
Supporting evidence
56.4% HECSI-75 at Week 52; IGA-CHE 0/1 improved to 30.0% (open-label extension, n=801)
Supports long-term model-response endpoint context for as-needed topical JAK inhibition.
Open-label; no new safety signals identified.
long-term treatment maintenance therapy chronic hand eczema

Delgocitinib: Clinical and Research Applications


First-Line Therapy in Refractory Chronic Hand Eczema

Based on the pivotal DELTA 1 and DELTA 2 phase 3 trials demonstrating IGA-CHE treatment success rates of 20–29% versus 7–10% with vehicle, and the head-to-head DELTA FORCE trial showing superiority over oral alitretinoin, delgocitinib 2% cream is positioned as the first-line advanced therapy for adults with moderate-to-severe CHE who have failed or are unsuitable for topical corticosteroids [1][2]. Its topical formulation and minimal systemic absorption allow for use in patients for whom systemic JAK inhibitors or retinoids are contraindicated due to safety concerns, and its rapid onset of itch reduction (within 24 hours) addresses the most burdensome patient-reported symptom [3].

Steroid-Sparing Maintenance in Atopic Dermatitis

Delgocitinib 0.5% ointment (approved in Japan since 2020 for atopic dermatitis) and delgocitinib 2% cream have demonstrated efficacy in atopic dermatitis across age cohorts, with systematic reviews confirming significant improvements in EASI, IGA, and pruritus-NRS scores in both pediatric and adult populations [1][2]. Its topical pan-JAK inhibition profile enables broad suppression of Th2, Th22, and Th1 inflammatory pathways implicated in AD pathogenesis, positioning delgocitinib as a viable steroid-sparing alternative for long-term disease maintenance in patients requiring continuous therapy [3].

Investigational Use in Non-Eczema Inflammatory Disorders

Emerging evidence from early-phase studies and case series indicates potential efficacy of topical delgocitinib in other inflammatory and immune-mediated skin diseases where JAK-STAT signaling contributes to pathogenesis [1]. Preliminary data from a small study in frontal fibrosing alopecia demonstrated that all patients achieved some degree of hair regrowth at 24 weeks, with changes in the molecular signature of FFA inflammation observed at 12 weeks [2]. Additional preliminary evidence supports exploration in vitiligo and lichenoid dermatoses, although these applications remain investigational and are not yet supported by phase 3 data [3].

Procurement for Preclinical Pan-JAK Research

For researchers studying JAK-STAT signaling in inflammatory disease models, delgocitinib (CAS 1263774-59-9) offers a well-characterized pan-JAK inhibitor with published IC50 values (JAK1: 2.8 nM; JAK2: 2.6 nM; JAK3: 13 nM; TYK2: 58 nM) and established selectivity over LCK (IC50 = 5,800 nM) and minimal off-target kinase inhibition at ≤1 μM [1][2]. Its synthetic accessibility via a nine-step stereocontrolled kilogram-scale route, with key intermediates and patent disclosures available, facilitates sourcing for preclinical pharmacology studies, and its favorable metabolic stability and oral bioavailability in rodent models (78% in rats) support both in vitro and in vivo experimental designs [3][4].

Application
Selection Property
Validation Focus
Refractory CHE model research
Topical pan-JAK inhibitor with reported vehicle-controlled endpoint context
IGA-CHE and HECSI endpoint review; head-to-head comparator endpoint interpretation
Atopic dermatitis maintenance studies
Broad Th2/Th22/Th1 pathway suppression via topical JAK1-3/TYK2 inhibition
EASI, IGA, pruritus-NRS score monitoring; steroid-comparator trial context
Investigational inflammatory skin disease models
Pan-JAK mechanism with reported selectivity over LCK
Frontal fibrosing alopecia, vitiligo, lichenoid dermatoses model-response context; data to verify
Preclinical pan-JAK pathway research
Well-characterized pan-JAK inhibitor with published IC50 values and synthetic accessibility
In vitro enzymatic and cell-based assay context; in vivo rodent model exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delgocitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.